molecular formula C14H20N2O2 B1331088 1,6-Bis(morpholino)-2,4-hexadiyne CAS No. 6630-26-8

1,6-Bis(morpholino)-2,4-hexadiyne

Cat. No. B1331088
CAS RN: 6630-26-8
M. Wt: 248.32 g/mol
InChI Key: ZNXWKPCOJLBLFJ-UHFFFAOYSA-N
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Description

1,6-Bis(morpholino)-2,4-hexadiyne is a derivative of hexa-2,4-diynes, which are compounds characterized by a carbon chain with two triple bonds separated by two single bonds. The morpholino groups in 1,6-bis(morpholino)-2,4-hexadiyne are heterocyclic moieties that contain both oxygen and nitrogen atoms within a six-membered ring structure. These groups are attached to the 1 and 6 positions of the hexadiyne chain. The presence of morpholino groups can influence the physical, chemical, and electronic properties of the molecule, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of 1,6-bis(morpholino)-2,4-hexadiyne and its derivatives typically involves multistep organic reactions. For example, the synthesis of related diynes can be achieved through bromination followed by a copper-catalyzed Grignard reaction and subsequent coupling under Hay conditions, as demonstrated in the preparation of 1,6-bis(2,5-dimethoxyphenyl)hexa-2,4-diynes . Although the specific synthesis of 1,6-bis(morpholino)-2,4-hexadiyne is not detailed in the provided papers, similar synthetic strategies involving halogenation and coupling reactions may be applicable.

Molecular Structure Analysis

The molecular structure of 1,6-bis(morpholino)-2,4-hexadiyne is not directly reported in the provided papers. However, the molecular structures of related compounds have been investigated using X-ray crystallography, which reveals information about bond lengths, angles, and the overall conformation of the molecules . The morpholino rings are likely to adopt a chair conformation, and the overall geometry of the molecule can be influenced by the presence of these substituents.

Chemical Reactions Analysis

The reactivity of 1,6-bis(morpholino)-2,4-hexadiyne in chemical reactions can be inferred from studies on similar compounds. Diacetylenes are known for their ability to undergo topochemical polymerization, a process that can be thermally or photochemically initiated and leads to the formation of polydiacetylenes with conjugated backbones . The presence of morpholino groups may affect the polymerization reactivity and the solubility of the resulting polymers. Additionally, the introduction of different substituents can lead to shifts in the carbon NMR spectra, as observed with sulphone or sulphoxide moieties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-bis(morpholino)-2,4-hexadiyne can be deduced from studies on structurally related compounds. For instance, the solubility of polydiacetylenes can be enhanced by the presence of certain substituents, which may also be the case for 1,6-bis(morpholino)-2,4-hexadiyne derivatives . Electrochemical and spectroelectrochemical properties are also of interest, as demonstrated by the study of bis-morpholine-substituted perylene bisimides, which exhibit reversible redox processes . The specific properties of 1,6-bis(morpholino)-2,4-hexadiyne would need to be experimentally determined to provide a comprehensive analysis.

Scientific Research Applications

Polymerization Reactivity

1,6-Bis(morpholino)-2,4-hexadiyne and its analogues have been extensively studied for their thermal and photochemical solid-state polymerization reactivity. For instance, Deschamps et al. (2010) conducted a study on several analogues of 1,6-bis(diphenylamino)-2,4-hexadiyne, assessing their polymerization reactivity. This research is significant for understanding the polymerization characteristics of diacetylenes, including 1,6-bis(morpholino)-2,4-hexadiyne (Deschamps et al., 2010).

Mass Spectral Rearrangements

The mass spectral behavior of derivatives of 1,6-bis(morpholino)-2,4-hexadiyne has been explored to understand their chemical rearrangements. Thyagarajan et al. (1980) investigated the mass spectral rearrangements of 1,6-bis(arylsulfenyl)-2,4-hexadiynes and 1,6-bis(arylsulfonyl)-2,4-hexadiynes, providing insights into their molecular behaviors (Thyagarajan et al., 1980).

Ferroelectric Phase Transition

The ferroelectric phase transition of derivatives of 1,6-bis(morpholino)-2,4-hexadiyne, such as 1,6-bis(2,4-dinitrophenoxy)-2,4-hexadiyne, has been characterized by specific heat measurements. Nemec and Dormann (1994) contributed to this field by studying monomer and thermally polymerized polymer single crystals, enhancing the understanding of phase transitions in such materials (Nemec & Dormann, 1994).

Molecular Structure and Crystal Packing

The molecular structure and crystal packing of 1,6-bis(morpholino)-2,4-hexadiyne derivatives are critical for understanding their chemical properties. Kumar et al. (1998) determined the X-ray crystal structure of 1,6-bis(N-cyano-p-methoxy-anilino)-2,4-hexadiyne, revealing how crystal packing and weak hydrogen bonds influence the molecular arrangement (Kumar et al., 1998).

Catalytic Applications

The derivatives of 1,6-Bis(morpholino)-2,4-hexadiyne have also been explored for catalytic applications. Maurya et al. (2016) studied the dioxidomolybdenum(VI) complexes of tripodal tetradentate ligands containing morpholino groups. These complexes demonstrated significant catalytic activities in oxygen atom transfer reactions, indicating potential applications in organic synthesis and catalysis (Maurya et al., 2016).

Solid-State Polymerization

The solid-state polymerization of 1,6-Bis(morpholino)-2,4-hexadiyne derivatives has been a subject of interest in material science. Bloor et al. (1975) examined the thermal polymerization of bis-(p-toluene sulphonate) of 2,4-hexadiyne-1,6-diol, providing insights into the polymerization process and the nature of the resulting polymer (Bloor et al., 1975).

properties

IUPAC Name

4-(6-morpholin-4-ylhexa-2,4-diynyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXWKPCOJLBLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC#CCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289267
Record name MLS002693269
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(morpholino)-2,4-hexadiyne

CAS RN

6630-26-8
Record name MLS002693269
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Record name MLS002693269
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Record name 1,6-Bis(morpholino)-2,4-hexadiyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Stefanowska, A Franczyk, J Szyling… - …, 2019 - Wiley Online Library
Highly effective procedures for the addition of one or two molecules of 1‐dimethylsiloxy‐3,5,7,9,11,13,15‐heptaisobutylpentacyclo‐[9.5.1.1 .1 5,15 .1 ]octasiloxane ((HSiMe 2 O)(i‐Bu) 7 …

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